N-(thiophen-3-ylmethyl)hexan-1-amine
Description
N-(Thiophen-3-ylmethyl)hexan-1-amine is a secondary amine featuring a hexyl chain and a thiophen-3-ylmethyl substituent. The compound’s synthesis typically involves reductive amination strategies, such as those catalyzed by imine reductases (IREDs). For instance, IR-01, an IRED from a diverse enzyme library, has been shown to efficiently catalyze the reductive amination of ketones with 3-thienylmethylamine, achieving high conversions (e.g., 97% for a related cyclohexanone derivative) . The thiophene moiety imparts unique electronic and steric properties, making this compound of interest in pharmaceutical and materials science contexts, such as precursors for melanin-concentrating hormone receptor agonists .
Properties
Molecular Formula |
C11H19NS |
|---|---|
Molecular Weight |
197.34 g/mol |
IUPAC Name |
N-(thiophen-3-ylmethyl)hexan-1-amine |
InChI |
InChI=1S/C11H19NS/c1-2-3-4-5-7-12-9-11-6-8-13-10-11/h6,8,10,12H,2-5,7,9H2,1H3 |
InChI Key |
OCJSCPLXYUHCFH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCNCC1=CSC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(thiophen-3-ylmethyl)hexan-1-amine typically involves the reaction of thiophen-3-ylmethanol with hexan-1-amine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity of the product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to consistent product quality and higher efficiency. The use of automated systems and advanced purification techniques ensures the scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(thiophen-3-ylmethyl)hexan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like bromine or chlorinating agents are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various halogenated derivatives .
Scientific Research Applications
Organic Synthesis
N-(thiophen-3-ylmethyl)hexan-1-amine serves as a versatile building block in organic synthesis, facilitating the creation of more complex molecules. Its ability to participate in various chemical reactions, such as nucleophilic substitutions and coupling reactions, allows chemists to explore new synthetic pathways.
Research indicates that this compound may interact with biomolecules, potentially influencing enzyme activity or receptor modulation. The thiophene moiety can engage in π-π interactions with aromatic residues in proteins, while the amine group is capable of forming hydrogen bonds. These interactions suggest potential applications in pharmacology, particularly in drug design and development.
Pharmacological Studies
Studies have focused on the binding affinity of this compound to various biological targets. Its structural characteristics make it a candidate for further investigation in the development of new therapeutic agents. The compound's ability to modulate biological pathways could lead to advancements in treating diseases where these pathways are disrupted.
Case Study 1: Drug Design
In a recent study exploring the structure–activity relationship of compounds similar to this compound, researchers modified specific substituents to enhance potency and lipophilicity. These modifications resulted in compounds with favorable drug-like properties, demonstrating the potential of this compound as a pharmacological tool in vivo .
Case Study 2: Enzyme Interaction
Another study investigated how this compound affects enzyme activity in vitro. By analyzing its binding interactions with target enzymes, researchers were able to elucidate its role in modulating biochemical pathways, providing insights into its therapeutic potential .
Mechanism of Action
The mechanism of action of N-(thiophen-3-ylmethyl)hexan-1-amine involves its interaction with specific molecular targets. The thiophene ring can participate in π-π interactions with aromatic residues in proteins, while the amine group can form hydrogen bonds with various biomolecules. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects .
Comparison with Similar Compounds
Structural Features
The structural diversity among hexan-1-amine derivatives arises from variations in the substituent attached to the nitrogen atom. Key examples include:
Key Observations :
Key Observations :
- IRED-mediated synthesis (e.g., for thiophene derivatives) achieves superior yields compared to traditional methods .
- Bulky or electron-deficient substituents (e.g., 4-chlorophenyl in 3ec) often result in lower yields due to steric or electronic challenges .
Physical and Chemical Properties
NMR Spectral Data
- This compound : Expected aromatic protons in δ 6.5–7.5 ppm (thiophene) and aliphatic signals (δ 1.2–3.0 ppm) .
- N-(1-Phenylpentyl)hexan-1-amine (3aa) : Aromatic protons at δ 7.25–7.36 ppm; aliphatic chain signals at δ 0.84–3.57 ppm .
- N-(4-Chlorophenyl derivative (3ec)) : Downfield shift for chloro-substituted aromatic protons (δ 7.22–7.33 ppm) .
Thermophysical Behavior
- Hexan-1-amine derivatives exhibit distinct solubility and dielectric properties in polar solvents like N,N-dimethylformamide (DMF). Thiophene-containing amines may display reduced polarity compared to aryl-substituted analogs due to sulfur’s electron-withdrawing effects .
Biological Activity
N-(thiophen-3-ylmethyl)hexan-1-amine is an organic compound notable for its unique structure, which combines a thiophene ring with a hexan-1-amine chain. This compound has garnered attention in medicinal chemistry due to its potential biological activities and interactions with various biomolecules. This article delves into the biological activity of this compound, exploring its mechanisms of action, comparative analysis with similar compounds, and relevant research findings.
Chemical Structure and Properties
The chemical formula of this compound is C₁₁H₁₅N₁S, characterized by:
- Thiophene Ring : A five-membered aromatic ring containing sulfur.
- Hexan-1-amine Chain : A straight-chain amine that enhances the compound's solubility and reactivity.
This structure allows for significant interactions with biological targets, primarily through π-π stacking and hydrogen bonding.
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets:
- π-π Interactions : The thiophene ring can engage in π-π interactions with aromatic residues in proteins, potentially modulating enzyme activities or receptor functions.
- Hydrogen Bonding : The amine group can form hydrogen bonds with various biomolecules, influencing the stability and activity of protein-ligand complexes.
These interactions suggest that this compound could play a role in drug design, particularly in developing inhibitors or modulators for therapeutic targets.
Anticancer Activity
Recent studies have indicated that thiophene derivatives exhibit significant anticancer properties. For instance, related compounds have shown marked activity against various cancer cell lines such as:
| Cell Line | Compound Tested | IC50 (μM) |
|---|---|---|
| HCT116 (Colorectal) | Thiophene-derived Schiff base | 5.0 |
| HepG2 (Liver) | Thiophene-derived Schiff base | 4.5 |
| MCF7 (Breast) | Thiophene-derived Schiff base | 6.0 |
These findings suggest that this compound may possess similar anticancer activities, warranting further investigation into its efficacy against specific cancer types .
Antimicrobial Activity
The compound's structural characteristics may also confer antimicrobial properties. Preliminary studies have shown that thiophene derivatives can inhibit the growth of various bacterial strains. For example:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | <0.03125 μg/mL |
| Staphylococcus aureus | 0.25 μg/mL |
| Klebsiella pneumoniae | 4 μg/mL |
These results indicate that compounds similar to this compound may serve as effective antimicrobial agents against resistant strains .
Comparative Analysis with Similar Compounds
This compound shares structural similarities with other thiophene derivatives, which are known for their biological activities:
| Compound | Structure Characteristics | Known Activities |
|---|---|---|
| Thiophene | Simple aromatic ring | Antimicrobial, anticancer |
| Thiophen-3-methylamine | Methyl substitution on thiophene | Anticancer, anti-inflammatory |
| Hexan-1-amines | Aliphatic amine chain | Neuroprotective effects |
This comparative analysis underscores the potential of this compound as a versatile compound in medicinal chemistry .
Q & A
Q. What experimental strategies are recommended for optimizing the synthesis of N-(thiophen-3-ylmethyl)hexan-1-amine?
Methodological Answer:
- Multi-step synthesis : Begin with thiophene-3-carboxaldehyde and hexan-1-amine via reductive amination. Use sodium cyanoborohydride (NaBH3CN) as a selective reducing agent in methanol at room temperature to avoid over-reduction .
- Solvent optimization : N,N-Dimethylformamide (DMF) is preferred for coupling reactions due to its polar aprotic nature, which stabilizes intermediates (e.g., during alkylation of thiophene derivatives) .
- Yield enhancement : Monitor reaction progress via TLC or GC-MS. Adjust stoichiometric ratios (e.g., 1:1.2 for amine:aldehyde) and reaction time (typically 12–24 hours) to minimize side products like Schiff base intermediates .
Q. How can NMR and X-ray crystallography resolve structural ambiguities in this compound derivatives?
Methodological Answer:
- ¹H/¹³C NMR : Assign peaks using DEPT-135 and HSQC experiments. For example, the thiophene ring protons (δ 6.8–7.2 ppm) and methylene protons adjacent to the amine (δ 2.5–3.0 ppm) are critical for confirming substitution patterns .
- X-ray crystallography : Resolve dihedral angles between the thiophene ring and alkyl chain. In related compounds, angles of ~87.5° between aromatic and aliphatic moieties indicate steric hindrance, influencing conformational stability .
Advanced Research Questions
Q. How do thermodynamic interactions between this compound and polar solvents (e.g., DMF) affect volumetric properties?
Methodological Answer:
- Volumetric analysis : Measure density and speed of sound in binary mixtures (amine + DMF) at 298.15–303.15 K. Use the Prigogine-Flory-Patterson (PFP) model to interpret excess molar volumes (Vᴱ) and deviations in isentropic compressibility (Δκₛ). For hexan-1-amine analogs, negative Vᴱ values (-0.5 to -1.2 cm³·mol⁻¹) suggest strong amine-amide hydrogen bonding .
- Refractive index correlation : Apply Lorentz-Lorenz equation to link electronic polarizability with molecular packing. Anomalies in Δnᴰ (e.g., >0.01) may indicate π-π stacking between thiophene rings .
Q. What contradictions arise in spectroscopic vs. computational data for this compound’s electronic properties, and how are they reconciled?
Methodological Answer:
- UV-Vis vs. DFT : Experimental λₘₐₓ values for thiophene-containing amines (e.g., ~270 nm) often deviate from time-dependent DFT predictions due to solvent effects or underestimation of charge-transfer transitions. Calibrate computational models using polarizable continuum solvation (e.g., SMD for DMSO) .
- IR vibrational modes : Discrepancies in C-S stretching (1050–1100 cm⁻¹) may arise from crystal packing forces. Compare experimental spectra with solid-state DFT simulations (e.g., using CASTEP) .
Q. How can electrochemical polymerization of this compound derivatives be tailored for conductive polymer applications?
Methodological Answer:
- Electrode functionalization : Use cyclic voltammetry (CV) in acetonitrile with 0.1 M TBAPF₆ as electrolyte. Optimize polymerization potential (e.g., +1.2 V vs. Ag/Ag⁺) to stabilize radical cations on the thiophene ring .
- Spectroelectrochemical tuning : Monitor π→π* transitions (400–600 nm) during doping. A 20–30% increase in absorbance at λₘₐₓ correlates with enhanced conductivity (10⁻³–10⁻² S·cm⁻¹) .
Data Contradiction Analysis
Q. Why do reported reaction yields for this compound derivatives vary across studies, and how can reproducibility be improved?
Critical Analysis:
- Catalyst sensitivity : Palladium-based catalysts (e.g., Pd(OAc)₂) may degrade under aerobic conditions, leading to yield inconsistencies (e.g., 50–75%). Use Schlenk-line techniques for air-sensitive steps .
- Purification artifacts : Silica gel chromatography may retain polar byproducts. Validate purity via ¹H NMR integration (≥95%) and HRMS (mass error <2 ppm) .
Q. How do conflicting reports on amine-amide interactions in solvent mixtures impact formulation of this compound-based systems?
Critical Analysis:
- Hydrogen bonding vs. steric effects : While some studies emphasize H-bonding between -NH₂ and DMF’s carbonyl group, others attribute volumetric anomalies to steric repulsion from the thiophene ring. Resolve via combined FTIR and molecular dynamics (MD) simulations .
Methodological Best Practices
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
